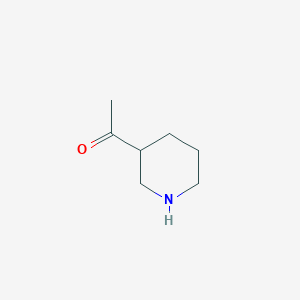
3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid
Übersicht
Beschreibung
3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid (3F4MPBA) is a synthetic compound used in various scientific research applications. It is an organic compound containing a piperazinyl group, an aromatic ring, and a fluorine atom. Due to its unique structure, 3F4MPBA has several advantages over other compounds when used in laboratory experiments. It is an important compound for various biochemical and physiological research applications, and its mechanism of action and effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Intermediates
This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. For example, it has been used in the preparation of derivatives with potential antibacterial properties, such as marbofloxacin, a fluoroquinolone antibiotic. The structural modifications involving this compound aim to enhance the antibacterial spectrum and potency by affecting the molecular conformation and interactions with bacterial enzymes (Jin Shen et al., 2012). Additionally, it serves as a key precursor in the synthesis of imatinib, a targeted cancer therapy drug, highlighting its role in developing treatments for chronic myeloid leukemia (E. Koroleva et al., 2012).
Development of Novel Compounds
Research on this compound extends to the creation of new materials with unique properties. For instance, studies have explored its incorporation into polymers for positive and negative fluorescent imaging applications, demonstrating its versatility in material science and its potential for developing new imaging technologies (H. Tian et al., 2002). This illustrates the compound's utility beyond pharmaceuticals, finding applications in fields such as materials science and engineering.
Molecular Structure and Properties
The compound has also been the subject of studies focused on understanding its molecular structure and properties. Research involving X-ray crystallography and spectroscopy has provided insights into the conformational dynamics and electronic structure of molecules containing this functional group. For example, the study of marbofloxacin elucidates the molecule's conformation, highlighting the significance of such structural analyses in the design and development of new drugs with optimized pharmacological profiles (Jin Shen et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound, 3-(4-Methylpiperazin-1-yl)benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Wirkmechanismus
Pharmacokinetics
The piperazine ring might enhance membrane permeability, while the carboxylic acid group could impact the compound’s solubility and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid. For instance, the compound’s ionization state and thus its reactivity could be affected by pH. Similarly, high temperatures might increase the compound’s rate of degradation .
Eigenschaften
IUPAC Name |
3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13/h2-3,8H,4-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHQNVGKXHJWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593547 | |
| Record name | 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
250683-76-2 | |
| Record name | 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

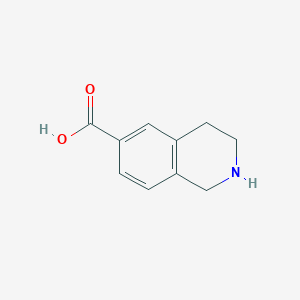



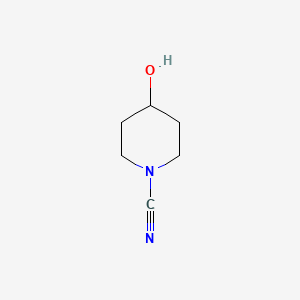
![3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B1343077.png)
![tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1343081.png)

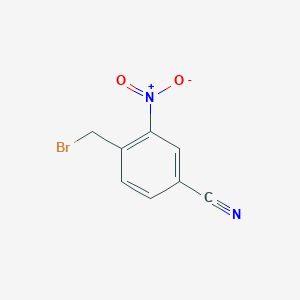
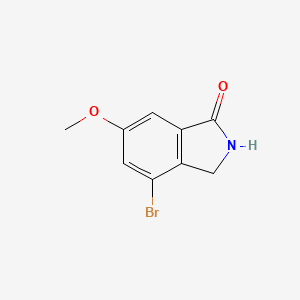
![Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1343089.png)
